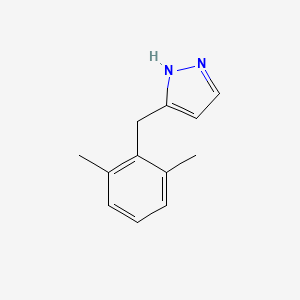

3-(2,6-Dimethylbenzyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

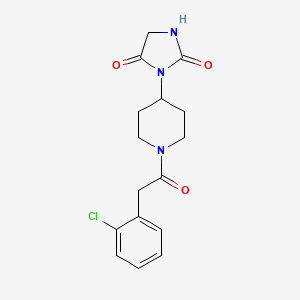

The compound “3-(2,6-Dimethylbenzyl)-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “2,6-Dimethylbenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with methyl groups (-CH3) at the 2nd and 6th positions of the benzene ring .

Synthesis Analysis

While the specific synthesis pathway for “this compound” is not available, it might involve the reaction of a 2,6-dimethylbenzyl halide with a pyrazole derivative . The exact conditions and reagents would depend on the specific halide and pyrazole used .Molecular Structure Analysis

The molecular structure of “this compound” would likely show a pyrazole ring attached to a benzyl group with two methyl groups at the 2nd and 6th positions of the benzene ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound “this compound” might undergo various chemical reactions. For instance, the pyrazole ring might participate in nucleophilic substitution reactions . The benzyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, it might exhibit properties typical of aromatic compounds and pyrazoles .Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from damage caused by free radicals. For instance, a study on novel series of hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole derived from 3,5-dimethyl-1H-pyrazole demonstrated potential radical scavenging capacity and iron binding activity, indicating their antioxidant potential (Karrouchi et al., 2019). Similarly, derivatives containing the pyrazole moieties, such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, showed moderate antioxidant activities in DPPH assays (Lynda, 2021).

Anticancer Activity

Pyrazole-containing compounds also show promise in anticancer research. Platinum (II) and palladium (II) complexes with pyrazole-containing ligands were screened for their anticancer potential, indicating their ability to act as potential novel anticancer agents with mechanisms including alkylating activity, induction of apoptosis, and DNA binding (Budzisz et al., 2004). Another study explored the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, further investigating their potential in medicinal chemistry (Guerrero et al., 2008).

Antibacterial and Antimalarial Activities

The antibacterial and antimalarial properties of pyrazole derivatives are also noteworthy. Novel Schiff bases derived from aminophenazone, containing the 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety, showed moderate to good antibacterial activity against various bacterial strains, suggesting their use as antibacterial agents (Asiri & Khan, 2010). Additionally, platinum(II) and palladium(II) complexes with pyrazole derivatives were evaluated for their in vitro antimalarial and cytotoxic activities, revealing promising leads for anticancer and antimalarial agents (Quirante et al., 2011).

Structural and Theoretical Studies

Theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted to understand the structural and electronic characteristics of pyrazole derivatives. Such studies provide insight into the molecular properties that contribute to the biological activities of these compounds (Al-Amiery et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(2,6-dimethylphenyl)methyl]-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-3-5-10(2)12(9)8-11-6-7-13-14-11/h3-7H,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMWBKGSPJDVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)

![1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2667397.png)

![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)